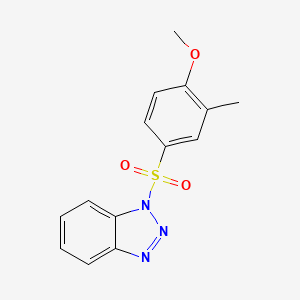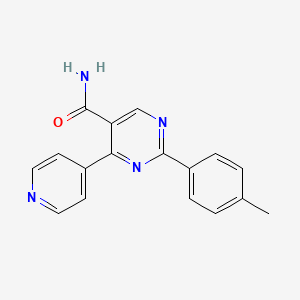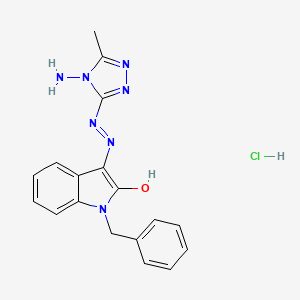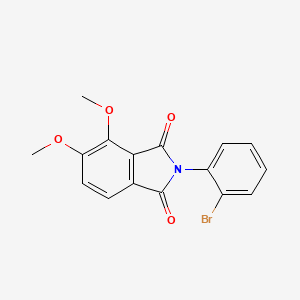
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine in the presence of a base to form the intermediate product, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Starting Materials
2-chloro-6-fluorobenzoyl chloride, 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine, Base, N,N-dimethylformamide dimethyl acetal
Reaction
Step 1: 2-chloro-6-fluorobenzoyl chloride is reacted with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine in the presence of a base, such as triethylamine or pyridine, to form the intermediate product., Step 2: The intermediate product is then treated with N,N-dimethylformamide dimethyl acetal in the presence of a base, such as potassium carbonate or sodium hydride, to yield the final product., Step 3: The final product is purified by column chromatography or recrystallization to obtain the pure compound.
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves the inhibition of the enzyme DNA gyrase, which is responsible for the supercoiling of DNA. This inhibition leads to the disruption of DNA replication and ultimately the death of the bacterial or viral cell.
Biochemische Und Physiologische Effekte
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been found to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of a variety of bacterial and viral strains, making it a promising candidate for the development of new antibiotics and antiviral drugs. Additionally, the compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide in lab experiments include its broad-spectrum activity against bacterial and viral strains, as well as its anti-inflammatory properties. However, the compound has limitations in terms of its potential toxicity and the development of resistance in bacteria and viruses.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. These include:
1. Further studies on the compound's mechanism of action and its potential applications in the treatment of bacterial and viral infections.
2. Exploration of the compound's anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases.
3. Investigation of the compound's potential toxicity and the development of strategies to minimize its adverse effects.
4. Development of new derivatives of the compound with improved activity and reduced toxicity.
5. Studies on the development of resistance in bacteria and viruses to the compound and the development of strategies to overcome this resistance.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-3-1-4-12(18)13(11)16(24)22-8-10-23-9-7-21-15(23)14-19-5-2-6-20-14/h1-7,9H,8,10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNISZYWDIFBJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)





![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394288.png)
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)